拉洛昔芬-d4盐酸盐

描述

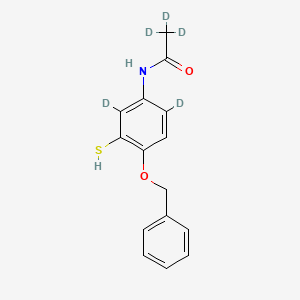

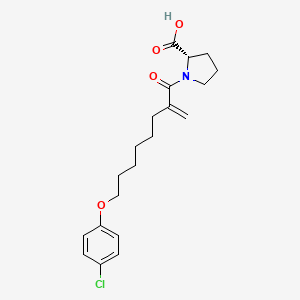

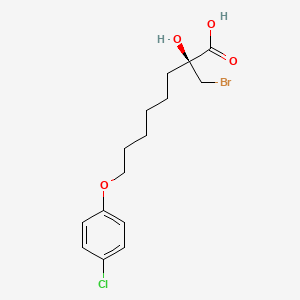

Raloxifene-d4 (hydrochloride) is a deuterated form of raloxifene hydrochloride, a second-generation selective estrogen receptor modulator (SERM). It is primarily used in scientific research to study the pharmacokinetics and metabolism of raloxifene. The deuterium atoms in raloxifene-d4 replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.

科学研究应用

拉洛昔芬-d4 (盐酸盐) 具有广泛的科学研究应用,包括:

化学: 用作质谱分析中的内标,用于研究拉洛昔芬的药代动力学和代谢。

生物学: 用于细胞和分子生物学研究,以研究拉洛昔芬对雌激素受体的影响。

医学: 用于临床前研究,以评估拉洛昔芬及其类似物在治疗骨质疏松症和乳腺癌等疾病方面的疗效和安全性。

工业: 用于开发新的药物制剂和药物递送系统,以提高拉洛昔芬的生物利用度和治疗效果。

作用机制

拉洛昔芬-d4 (盐酸盐) 通过选择性结合雌激素受体发挥作用,在骨组织中充当激动剂,而在乳房和子宫组织中充当拮抗剂 。这种选择性结合激活了骨骼中的雌激素途径,导致骨矿物质密度增加,同时拮抗了乳房和子宫组织中的雌激素途径,降低了患癌风险。所涉及的分子靶点和途径包括雌激素受体 α (ERα) 和 β (ERβ),以及调节基因表达和细胞功能的下游信号通路。

生化分析

Biochemical Properties

Raloxifene-d4 Hydrochloride, like its parent compound Raloxifene, interacts with estrogen receptors. It acts as an estrogen agonist in some tissues (like bone and lipid metabolism) and as an estrogen antagonist in others (like breast and uterine tissues) . This selective action is due to the differential conformational changes Raloxifene-d4 Hydrochloride induces in the estrogen receptor, which affects the recruitment of coactivators and corepressors to the receptor complex .

Cellular Effects

Raloxifene-d4 Hydrochloride has several effects on cellular processes. In bone cells, it stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts . In breast and uterine tissues, it exhibits anti-estrogenic effects . It also influences lipid metabolism, promoting a healthier lipid profile .

Molecular Mechanism

The molecular mechanism of Raloxifene-d4 Hydrochloride involves binding to estrogen receptors. This binding induces conformational changes in the receptor, which in turn affects the recruitment of coactivators and corepressors. The result is tissue-specific regulation of gene expression .

Temporal Effects in Laboratory Settings

Its parent compound, Raloxifene, has been shown to have long-lasting effects on bone density and lipid metabolism .

Dosage Effects in Animal Models

Studies on Raloxifene have shown that its effects on bone density and lipid metabolism are dose-dependent .

Metabolic Pathways

Raloxifene-d4 Hydrochloride is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway . It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound .

Transport and Distribution

Raloxifene is extensively distributed after oral administration .

Subcellular Localization

As a selective estrogen receptor modulator, it is likely to be found in the nucleus where estrogen receptors are located .

准备方法

合成路线和反应条件

拉洛昔芬-d4 (盐酸盐) 的合成涉及拉洛昔芬盐酸盐的氘代。 拉洛昔芬的制备通常涉及 4-[2-(1-哌啶基)乙氧基]苯甲酰氯盐酸盐的傅克酰化反应,然后是 6-甲磺酰氧基-2-[4-甲磺酰氧基)苯基]苯并噻吩的甲磺酰基的脱保护反应 。氘代过程通常涉及在受控条件下使用氘代试剂和溶剂,以确保氘原子的掺入。

工业生产方法

拉洛昔芬-d4 (盐酸盐) 的工业生产遵循与实验室规模合成相同的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂,以及先进的纯化技术,以确保最终产品的质量和一致性。

化学反应分析

反应类型

拉洛昔芬-d4 (盐酸盐) 会发生各种化学反应,包括:

还原: 涉及氢的加成或氧的去除。

取代: 涉及用另一个原子或基团替换一个原子或基团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。这些反应通常在受控的温度和压力条件下进行,以确保所需的产物形成。

主要形成的产物

这些反应形成的主要产物取决于所用反应条件和试剂的具体情况。例如,拉洛昔芬-d4 (盐酸盐) 的氧化可以导致形成羟基化衍生物,而还原可以产生具有不同官能团的氘代类似物。

相似化合物的比较

类似化合物

他莫昔芬: 另一种用于治疗乳腺癌的选择性雌激素受体调节剂。

阿仑膦酸盐: 一种用于治疗骨质疏松症的双膦酸盐,其作用机制不同于拉洛昔芬.

拉洛昔芬-d4 (盐酸盐) 的独特性

拉洛昔芬-d4 (盐酸盐) 由于其氘代结构而独一无二,这提供了增强的稳定性,并允许在药代动力学研究中进行精确跟踪。 其选择性雌激素受体调节特性使其成为研究和治疗应用中的宝贵工具,在骨骼健康和预防癌症方面提供了益处,而不会带来传统激素替代疗法带来的副作用 .

属性

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-ZBLPOJTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-47-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)